(+-)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine
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Overview
Description
(±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a dibenzo-dioxepin core, which is a fused ring system containing oxygen atoms, and an ethanamine side chain. Its stereochemistry is indicated by the (±) prefix, denoting a racemic mixture of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine typically involves several steps:
Formation of the Dibenzo-dioxepin Core: This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and a dihalogenated benzene derivative under basic conditions.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the dibenzo-dioxepin core is replaced by an ethanamine group.
Methylation: The final step involves the methylation of the nitrogen atom in the ethanamine side chain, which can be accomplished using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitrogen atom or the aromatic rings, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxygen atoms in the dibenzo-dioxepin core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives with altered oxidation states.
Scientific Research Applications
Chemistry
In chemistry, (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a subject of interest in biochemistry and molecular biology.
Medicine
In medicine, (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is investigated for its pharmacological properties
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for a range of industrial applications.
Mechanism of Action
The mechanism of action of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-N,N-Dimethyl-11H-dibenzo[b,e][1,4]dioxepin-11-ethanamine
- (S)-N,N-Dimethyl-11H-dibenzo[b,e][1,4]dioxepin-11-ethanamine
Uniqueness
Compared to its analogs, (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is unique due to its racemic nature, which can result in different biological activities and interactions. The presence of both enantiomers can lead to a broader range of effects and applications.
This detailed overview provides a comprehensive understanding of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
81320-44-7 |
---|---|
Molecular Formula |
C20H21NO6 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N-methylethanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H17NO2.C4H4O4/c1-17-11-10-14-12-6-2-3-7-13(12)18-15-8-4-5-9-16(15)19-14;5-3(6)1-2-4(7)8/h2-9,14,17H,10-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LKEZMHGWWGSMIR-WLHGVMLRSA-N |
Isomeric SMILES |
CNCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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